molecular formula C15H17NO B1269362 N-tert-butylnaphthalene-2-carboxamide CAS No. 82740-58-7

N-tert-butylnaphthalene-2-carboxamide

Cat. No.: B1269362
CAS No.: 82740-58-7
M. Wt: 227.3 g/mol
InChI Key: GNUOLOZPACRWMI-UHFFFAOYSA-N
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Description

N-tert-Butylnaphthalene-2-carboxamide is an organic compound with the molecular formula C15H17NO. It is a derivative of naphthalene, where the carboxamide group is substituted at the second position and the nitrogen atom is bonded to a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

N-tert-Butylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its stability and bioavailability.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-tert-butylnaphthalene-2-carboxamide is not specified in the available resources . As a compound used in scientific research, its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.

Relevant Papers The available resources do not provide specific peer-reviewed papers related to this compound . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylnaphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalene-2-carboxamide.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives

    Reduction: Naphthalene-2-carboxamide

    Substitution: Halogenated or nitrated naphthalene derivatives

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-carboxamide
  • N-tert-Butylbenzamide
  • N-tert-Butyl-1-naphthamide

Uniqueness

N-tert-Butylnaphthalene-2-carboxamide stands out due to its unique combination of stability, reactivity, and biological activity. Compared to similar compounds, it offers enhanced solubility and bioavailability, making it a valuable compound for various applications. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

N-tert-butylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUOLOZPACRWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349881
Record name N-tert-butylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82740-58-7
Record name N-tert-butylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1 above and using 2-naphthoyl chloride and tert-butylamine (and ethyl acetate in place of benzene), the title compound was prepared as a white solid, m.p. 154.8-159.2° C.
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